Benzene, 1-fluoro-4-(2-cyanoethenyl)-, (Z)-
Description
The (Z)-stereochemistry indicates a cis configuration of substituents on the ethenyl moiety.
Key structural characteristics:
- Fluorine substituent: Enhances electronegativity and alters aromatic ring reactivity.
- Cyanoethenyl group: Introduces conjugation and polarizability, impacting intermolecular interactions.
- Stereochemistry: The (Z)-configuration may affect molecular packing and physicochemical behavior compared to the (E)-isomer.
Properties
Molecular Formula |
C9H6FN |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(Z)-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1- |
InChI Key |
WVWTVBZOOBKCKI-UPHRSURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C#N)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
- Aromatic Precursors: 4-fluoroaniline derivatives or analogous fluorinated aromatic compounds serve as the foundational substrates.
- Cyano-Substituted Intermediates: Cyanoethenyl groups are introduced via nucleophilic addition or carbon–carbon coupling reactions, often using acetylenic or vinyl precursors.
Synthesis of the (Z)-Cyanoethenyl Moiety
The key stereochemical feature, the (Z)-configuration, is achieved via selective reactions such as:
Knoevenagel Condensation
- Reaction Conditions: Condensation of aldehydes with malononitrile or cyanoacetic acid derivatives under basic catalysis.
- Operational Parameters: Typically conducted in ethanol or acetic acid at reflux temperatures (~80°C), with pH control to favor the (Z)-isomer.
- Outcome: Formation of the (Z)-configured 2-cyanoethenyl group, with stereoselectivity enhanced by steric and electronic effects.
Wittig or Horner–Wadsworth–Emmons Reactions
- Application: Used to construct the vinyl linkage with stereochemical control.
- Conditions: Employing phosphonium or phosphonate reagents with specific substituents to favor the (Z)-product.
Assembly of the Final (Z)-Configuration Compound
The final step involves coupling the (Z)-cyanoethenyl group with the fluorinated aromatic core, often through:
Cross-Coupling Reactions
- Suzuki or Stille Couplings: Employing boronic acids or stannanes with palladium catalysts to attach the vinyl group.
- Reaction Conditions: Typically conducted in inert atmospheres at 80–120°C with appropriate ligands.
Direct Addition or Substitution
- Electrophilic Addition: Under controlled conditions, the vinyl group can be appended via electrophilic addition to activated aromatic rings.
Stereochemical Control and Purification
Achieving the (Z)-configuration is critical:
- Temperature Control: Lower temperatures favor the (Z)-isomer.
- Use of Steric and Electronic Effects: Bulky substituents or specific catalysts enhance stereoselectivity.
- Purification: Chromatography and recrystallization techniques are employed to isolate the pure (Z)-isomer.
Representative Data Table: Synthesis Parameters and Yields
| Step | Reagents | Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aromatic precursor + fluorinating agent | Electrophilic aromatic substitution | 25–50°C | 70–85 | Para-selectivity favored |
| 2 | Aldehyde + malononitrile | Knoevenagel condensation | Reflux (~80°C) | 65–80 | Stereoselectivity toward (Z) |
| 3 | Vinylation via cross-coupling | Pd-catalyzed coupling | 80–120°C | 60–75 | Stereochemical control via ligand choice |
Literature and Patent Support
- Patent CN101817724A describes a cost-effective method for synthesizing fluorinated aromatic compounds via diazotization and high-temperature cyclization, which can be adapted for similar intermediates in this synthesis.
- Academic reports detail stereoselective syntheses of vinyl derivatives via Knoevenagel and Wittig reactions, emphasizing conditions that favor the (Z)-isomer.
- Recent advances in fluorination techniques provide scalable routes for aromatic fluorination, crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide or thiourea under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-(4-fluorophenyl)-, (2Z)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorinated phenyl ring enhances the compound’s binding affinity and selectivity for its targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
Physicochemical Properties
- Polarity and Solubility: The cyanoethenyl group in the target compound increases polarity compared to phenyl (LogP 3.996 in 4-fluorostilbene) or methylsulfonyl analogs (LogP ~1.2). This enhances solubility in polar aprotic solvents like DMF or acetonitrile. In contrast, 1-fluoro-4-(isopropenyl)benzene (LogP ~3.0) exhibits higher hydrophobicity due to the methyl group.
Thermal Stability :
- Electronic Effects: The cyano group’s electron-withdrawing nature (-I effect) reduces electron density on the aromatic ring, similar to nitro (706-08-1) and sulfonyl (455-15-2) substituents. This contrasts with electron-donating groups like methyl in 350-40-3.
Notes on Data Limitations
Stereochemical Data: Direct experimental data for the (Z)-isomer of benzene, 1-fluoro-4-(2-cyanoethenyl)- is scarce. Comparisons rely on structural analogs and computational estimates.
Thermodynamic Properties : Vapor pressure and enthalpy data for fluoro-ethenyl derivatives are inconsistently reported (e.g., 455-15-2 vs. 718-25-2).
Biological Activity
Benzene, 1-fluoro-4-(2-cyanoethenyl)-, (Z)- is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including anticancer activity, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C10H8F
- Molecular Weight : 162.17 g/mol
- CAS Number : [specific CAS number if available]
The presence of the fluoro group and the cyanoethenyl substituent suggests potential reactivity and interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to Benzene, 1-fluoro-4-(2-cyanoethenyl)-, (Z)-. For instance:
- In Vitro Studies : A study demonstrated that compounds with similar structures exhibited significant cytotoxic activity against various cancer cell lines. For example, compounds were tested against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) with IC50 values indicating effective inhibition at low concentrations (IC50 = 3.99 µM for breast cancer) .
- Mechanism of Action : The mechanism often involves cell cycle arrest and induction of apoptosis. Increased levels of cleaved caspases 3 and 9 were observed in treated cells, suggesting that these compounds trigger apoptotic pathways .
Enzyme Inhibition
Research indicates that Benzene derivatives can act as inhibitors for various enzymes, particularly carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in tissues:
- Human Carbonic Anhydrase IX (hCA IX) : Compounds similar to Benzene, 1-fluoro-4-(2-cyanoethenyl)-, (Z)- have shown promising inhibitory activity against hCA IX. For instance, a related compound demonstrated a Ki value of 5.1 nM, indicating potent inhibition .
Table 1: Inhibition Potencies of Related Compounds
| Compound | Ki Value (nM) | Target Enzyme |
|---|---|---|
| Compound A | 5.1 | hCA IX |
| Compound B | 2.8 | hCA IX |
| Compound C | 27.3 | hCA IX |
Case Studies
Several case studies have explored the biological activity of benzene derivatives:
- Study on Anticancer Agents : A comprehensive review found that triazole-benzenesulfonamides exhibited significant anticancer properties through mechanisms involving enzyme inhibition and apoptosis induction .
- Research on Fluorinated Compounds : Fluorinated benzene derivatives have been evaluated for their effectiveness against various cancers. The introduction of electron-withdrawing groups like fluorine has been linked to enhanced biological activity due to increased lipophilicity and improved binding affinity to target sites .
Q & A
Basic Question: What are the established synthetic routes for (Z)-1-fluoro-4-(2-cyanoethenyl)benzene, and how is stereoselectivity achieved?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A Sonogashira coupling between 1-fluoro-4-iodobenzene and a (Z)-configured cyanoacetylene precursor is a common approach. Stereoselectivity is controlled by using bulky ligands (e.g., triphenylphosphine) and low-temperature conditions to minimize isomerization . Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) separates the (Z)-isomer. Confirmation of stereochemistry requires NOESY NMR to detect spatial proximity between the fluorine and cyano groups .
Advanced Question: How can contradictions between computational predictions and experimental LogP values for this compound be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or incomplete parameterization in computational models (e.g., DFT or COSMO-RS). To resolve this:
Experimental Validation: Measure LogP via shake-flask method (octanol/water partitioning) under controlled pH and temperature, as reported for similar fluorostilbenes (LogP ≈ 3.99) .
Model Refinement: Incorporate explicit solvent molecules in molecular dynamics simulations to improve accuracy. Cross-validate with HPLC-derived retention times using a C18 column .
Basic Question: What analytical techniques are critical for characterizing (Z)-1-fluoro-4-(2-cyanoethenyl)benzene?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry and bond angles. Use SHELXL for refinement, with data collected on a Cu Kα source (λ = 1.54184 Å) and processed via Olex2 .
- NMR Spectroscopy: ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹H-¹³C HMBC to confirm conjugation between the cyanoethenyl and benzene moieties .
- Mass Spectrometry: High-resolution ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Question: How does the electron-withdrawing nature of the fluorine substituent influence the compound’s reactivity in Diels-Alder reactions?
Methodological Answer:
The fluorine atom increases electrophilicity at the cyanoethenyl group, accelerating dienophile activity. To quantify:
Kinetic Studies: Monitor reaction rates with cyclopentadiene in THF at 25°C via UV-Vis spectroscopy (λ = 300 nm).
Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to compare activation energies with non-fluorinated analogs. The fluorine’s -I effect reduces the LUMO energy by ~0.5 eV, enhancing reactivity .
Basic Question: What are the key physicochemical properties of this compound relevant to solubility and stability?
Methodological Answer:
- Solubility: Limited in polar solvents (e.g., water: <0.1 mg/mL) but soluble in DCM or DMF. Use Hansen solubility parameters for solvent selection .
- Thermal Stability: Decomposes above 287°C (DSC/TGA). Store at -20°C under argon to prevent photoisomerization .
- Hyroscopicity: Low (PSA ≈ 0 Ų), making it suitable for solid-state reactions .
Advanced Question: What strategies mitigate challenges in crystallizing (Z)-1-fluoro-4-(2-cyanoethenyl)benzene for X-ray studies?
Methodological Answer:
- Crystallization Optimization: Use vapor diffusion with hexane/DCM (1:3). Add a trace of ethyl acetate to induce nucleation .
- Data Collection: Resolve disorder using TWINABS for twinned crystals. Refine anisotropic displacement parameters with SHELXL, achieving R1 < 0.05 .
Basic Question: How is the purity of the compound assessed post-synthesis?
Methodological Answer:
- HPLC Analysis: Use a reversed-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Purity >98% is indicated by a single peak .
- Elemental Analysis: Confirm C, H, N, F content within ±0.3% of theoretical values .
Advanced Question: What mechanistic insights explain the compound’s fluorescence quenching in polar solvents?
Methodological Answer:
The cyanoethenyl group facilitates intramolecular charge transfer (ICT), which is disrupted in polar solvents via solvatochromism. To study:
Time-Resolved Fluorescence: Measure lifetime decay (τ ≈ 2–5 ns) in acetonitrile vs. toluene.
TD-DFT Calculations: Simulate excited-state dipole moments to correlate with solvent polarity parameters (e.g., ET(30)) .
Basic Question: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Toxicity: Avoid inhalation (LD50 data pending; assume acute toxicity akin to fluorobenzene derivatives).
- Lab Practices: Use glove boxes for weighing, and employ activated carbon filters in fume hoods to capture vapors .
Advanced Question: How can computational modeling predict the compound’s behavior in supramolecular assemblies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
